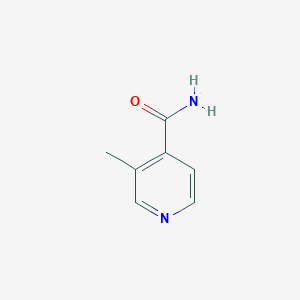

3-Methylisonicotinamide

Übersicht

Beschreibung

3-Methylisonicotinamide (3-MI) is a derivative of nicotinic acid (NA) and is a promising compound for the development of new drugs and other biotechnological applications. 3-MI is a small molecule that can be easily synthesized and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- Applications : Researchers explore its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- Applications : Scientists investigate its role in cancer therapy, especially against specific tumor types .

- Applications : Researchers study its ability to chelate metals, potentially aiding in metal detoxification or as a contrast agent in imaging techniques .

- Applications : Investigations focus on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Properties

Anticancer Activity

Metal Chelation

Neuroprotective Effects

Antibacterial Properties

Metabolic Disorders

These applications highlight the diverse potential of 3-Methylisonicotinamide in various scientific fields. Keep in mind that ongoing research may uncover additional uses for this compound. If you need further details or have any other questions, feel free to ask! 😊 .

Wirkmechanismus

Target of Action

3-Methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 It’s known that nicotinamide, the parent compound, plays a significant role as a component of the coenzyme nad .

Mode of Action

It’s known that nicotinamide, the parent compound, is involved in the prevention and/or cure of blacktongue and pellagra . It’s also known that a significant number of protein interactions are frequently formed between globular domains and short linear peptide motifs (DMI) .

Biochemical Pathways

It’s known that all components of vitamin b3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and are involved in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Action Environment

Environmental factors can affect cellular epigenetics and, hence, human health . Epigenetic marks alter the spatial conformation of chromatin to regulate gene expression. Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Therefore, these factors could potentially influence the action, efficacy, and stability of 3-Methylisonicotinamide.

Eigenschaften

IUPAC Name |

3-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDMUIQZTHZWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376256 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisonicotinamide | |

CAS RN |

251101-36-7 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)